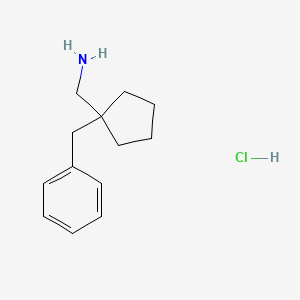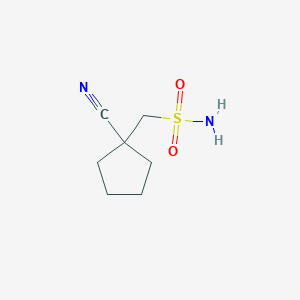
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Descripción general
Descripción
This compound is a derivative of pyridine and tetrahydropyridine, both of which are heterocyclic aromatic compounds containing nitrogen. Pyridine is a basic heterocyclic organic compound similar to benzene, and tetrahydropyridine is a saturated analog of pyridine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a pyridine derivative with a tetrahydropyridine derivative .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring attached to a tetrahydropyridine ring. The 3-methyl group would be attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other pyridine and tetrahydropyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other pyridine and tetrahydropyridine derivatives. It would likely be a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in the formation of compounds that exhibit pharmacological activities. The presence of the tetrahydropyridine moiety is significant in medicinal chemistry, as it is found in both natural products and synthetic pharmaceutical agents .
Anti-inflammatory Agents
The tetrahydropyridine (THP) ring system, to which this compound belongs, has been studied for its potential in creating anti-inflammatory agents. The introduction of varied substituents onto the THP ring has shown to affect their pharmacological properties, particularly in the development of new anti-inflammatory drugs .
Anticancer Research
THP derivatives, including those related to 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride, are being explored for their anticancer properties. Research focuses on understanding the structure-activity relationship (SAR) to utilize THP-containing motifs as lead compounds in cancer drug discovery .
Neuroprotective Studies
Compounds structurally similar to this chemical have been used in models to study neurodegenerative diseases like Parkinson’s disease. They help in understanding the mechanisms of neuroprotection and the development of therapeutic agents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h2,4,7-8,12H,3,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLZJFHPJKMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



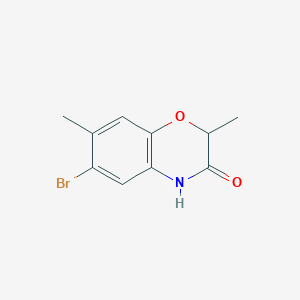

![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)
![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)

![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)
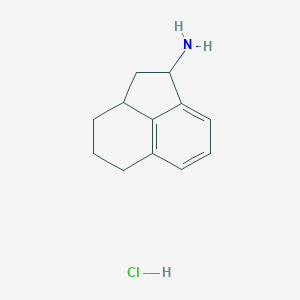
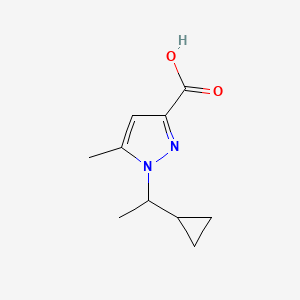
![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)

